Cas no 568560-87-2 (N-(2-chloroacetyl)cyclohexanecarboxamide)

N-(2-Chloroacetyl)cyclohexanecarboxamide is a versatile chemical intermediate used in organic synthesis and pharmaceutical research. Its key structural features—a cyclohexanecarboxamide backbone and a reactive 2-chloroacetyl group—make it valuable for constructing more complex molecules, particularly in the development of agrochemicals and bioactive compounds. The chloroacetyl moiety allows for further functionalization through nucleophilic substitution reactions, while the cyclohexane ring contributes to steric and conformational stability. This compound is particularly useful in the synthesis of heterocyclic frameworks and as a precursor for targeted modifications. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes. Proper handling is advised due to its potential lachrymatory properties.
N-(2-chloroacetyl)cyclohexanecarboxamide structure
568560-87-2 structure
Product Name:N-(2-chloroacetyl)cyclohexanecarboxamide
CAS No:568560-87-2
MF:C9H14ClNO2
MW:203.665961742401
MDL:MFCD03987302
CID:3105975
PubChem ID:3538558
Update Time:2025-10-31

N-(2-chloroacetyl)cyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylic acid (2-chloro-acetyl)-amide
    • N-(2-chloroacetyl)cyclohexanecarboxamide
    • Z56919252
    • EN300-06151
    • 966-380-3
    • DTXSID301274089
    • AKOS030661616
    • 568560-87-2
    • CS-0291387
    • MDL: MFCD03987302
    • Inchi: 1S/C9H14ClNO2/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12,13)
    • InChI Key: FHCDCXUGRJRJMY-UHFFFAOYSA-N
    • SMILES: ClCC(NC(C1CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 203.0713064Da
  • Monoisotopic Mass: 203.0713064Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.2Ų

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Additional information on N-(2-chloroacetyl)cyclohexanecarboxamide

Professional Introduction to N-(2-chloroacetyl)cyclohexanecarboxamide (CAS No. 568560-87-2)

N-(2-chloroacetyl)cyclohexanecarboxamide, identified by its Chemical Abstracts Service (CAS) number 568560-87-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its cyclohexane ring substituted with an acylamino group and a chloroacetyl moiety, exhibits a unique structural framework that makes it a valuable intermediate in the development of various pharmacologically active molecules.

The structural motif of N-(2-chloroacetyl)cyclohexanecarboxamide consists of a cyclohexyl backbone, which provides steric and electronic properties conducive to further functionalization. The presence of the 2-chloroacetyl group introduces reactivity that is highly useful in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors. This reactivity stems from the electrophilic nature of the carbonyl carbon in the chloroacetyl moiety, which can undergo nucleophilic addition reactions, as well as nucleophilic substitution reactions, enabling diverse synthetic pathways.

In recent years, the compound has been explored in the context of drug discovery efforts aimed at targeting neurological disorders. The cyclohexane ring, being a common pharmacophore in many central nervous system (CNS) drugs, contributes to favorable pharmacokinetic properties such as improved blood-brain barrier penetration. Furthermore, the amide bond in N-(2-chloroacetyl)cyclohexanecarboxamide can be exploited to create hydrogen bonds with biological targets, enhancing binding affinity and selectivity.

One of the most compelling aspects of N-(2-chloroacetyl)cyclohexanecarboxamide is its utility as a building block in the synthesis of bioactive peptides and peptidomimetics. The chloroacetyl group can be selectively modified through reductive amination or amidation reactions, allowing for the introduction of diverse functional groups that can fine-tune biological activity. This flexibility has been leveraged in the development of novel compounds targeting enzymes such as matrix metalloproteinases (MMPs) and caspases, which play crucial roles in inflammation and apoptosis.

The compound's potential in oncology research is also noteworthy. Preclinical studies have demonstrated that derivatives of N-(2-chloroacetyl)cyclohexanecarboxamide can modulate signaling pathways involved in cancer cell proliferation and survival. By incorporating this scaffold into larger molecular frameworks, researchers have identified candidates with promising antitumor activity. The ability to derivatize the chloroacetyl group allows for the exploration of different substituents that can enhance potency while minimizing off-target effects.

Advances in computational chemistry have further enhanced the utility of N-(2-chloroacetyl)cyclohexanecarboxamide as a scaffold for drug design. Molecular modeling studies have been instrumental in predicting how modifications to the cyclohexane ring and the acylamino group can influence binding interactions with biological targets. These insights have guided synthetic efforts toward optimizing lead compounds for clinical development.

The synthesis of N-(2-chloroacetyl)cyclohexanecarboxamide itself presents an interesting challenge due to its functionalized nature. Traditional synthetic routes involve multi-step sequences that require careful control over reaction conditions to avoid side products. However, recent methodological advances have streamlined these processes, making it more feasible to produce this compound on a larger scale for research purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex molecular architectures efficiently.

In conclusion, N-(2-chloroacetyl)cyclohexanecarboxamide (CAS No. 568560-87-2) represents a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features and reactivity make it an attractive scaffold for developing novel therapeutic agents targeting various diseases, including neurological disorders and cancer. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow further.

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